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molecular formula C13H17BrO2 B3178813 2-(4-bromophenethoxy)tetrahydro-2H-pyran CAS No. 79849-46-0

2-(4-bromophenethoxy)tetrahydro-2H-pyran

Cat. No. B3178813
M. Wt: 285.18 g/mol
InChI Key: HGKHQEVNPHCQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448444B1

Procedure details

A mixture of 15.67 g of 4-bromophenetyl alcohol, 6.88 g of 3,4-dihydro-2H-pyran, a catalytic amount of p-toluenesulfonic acid monohydrate, and 100 ml of tetrahydrofuran was stirred. at room temperature for 24 hours. The reaction mixture was poured into water, and extracted twice with diethyl ether. The diethyl ether layers were combined, washed with saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution in this order, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure, which afforded 21.5 g (yield, 97%) of 4-(2-(2-tetrahydropyranyloxy)ethyl)-1-bromobenzene, m.p., 93.9° C.
Name
4-bromophenetyl alcohol
Quantity
15.67 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(OCC)[CH:7]=[CH:6][C:5](O)=[CH:4][CH2:3]1.[O:12]1[CH:17]=[CH:16][CH2:15][CH2:14][CH2:13]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:30]1CC[CH2:32][CH2:31]1>O>[O:12]1[CH2:13][CH2:14][CH2:15][CH2:16][CH:17]1[O:30][CH2:31][CH2:32][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
4-bromophenetyl alcohol
Quantity
15.67 g
Type
reactant
Smiles
BrC1(CC=C(C=C1)O)OCC
Name
Quantity
6.88 g
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, which

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(CCCC1)OCCC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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